Dihydrofuro[3,4-d]pyrimidine Derivatives Demonstrate Superior Potency Against Drug-Resistant HIV-1 Strains Relative to Etravirine
Dihydrofuro[3,4-d]pyrimidine derivatives 13c2 and 13c4 exhibited exceptional potency against a panel of HIV-1 strains carrying single NNRTI-resistant mutations, with EC50 values ranging from 0.9–8.4 nM [1]. In the same assay system, the clinically approved NNRTI etravirine (ETV) demonstrated inferior potency against these resistant strains [1]. For the challenging double-mutant strains F227L+V106A and K103N+Y181C, derivatives 14b (EC50 = 5.79–28.3 nM) and 16c (EC50 = 2.85–18.0 nM) showed remarkably improved activity compared to both etravirine and rilpivirine [2].
| Evidence Dimension | Antiviral potency (EC50) against HIV-1 NNRTI-resistant mutant strains |
|---|---|
| Target Compound Data | Dihydrofuro[3,4-d]pyrimidine derivatives 13c2, 13c4: EC50 = 0.9–8.4 nM (single mutants); 14b: EC50 = 5.79–28.3 nM; 16c: EC50 = 2.85–18.0 nM (double mutants) |
| Comparator Or Baseline | Etravirine (ETV): inferior potency vs. single mutants; rilpivirine: inferior potency vs. double mutants |
| Quantified Difference | 13c2/13c4 demonstrate low single-digit nanomolar EC50 values against strains where ETV shows reduced activity; 14b and 16c exhibit 2–10× improved potency vs. ETV and rilpivirine against double-mutant strains |
| Conditions | HIV-1 infected MT-4 cell antiviral assay; panel includes wild-type and NNRTI-resistant mutant strains (L100I, K103N, Y181C, Y188L, E138K, F227L/V106A, K103N/Y181C) |
Why This Matters
Procurement of dihydrofuro[3,4-d]pyrimidine-based building blocks enables access to a chemotype with demonstrated superior activity against clinically relevant drug-resistant HIV-1 variants that evade existing NNRTI therapies.
- [1] Kang D, Feng D, Zhao T, et al. Identification of Dihydrofuro[3,4-d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Promising Antiviral Activities and Desirable Physicochemical Properties. J Med Chem. 2019;62(3):1484-1501. doi:10.1021/acs.jmedchem.8b01656. PMID: 30624934. PMC7441537. View Source
- [2] Kang D, Feng D, Zhao T, et al. Development of Novel Dihydrofuro[3,4‑d]pyrimidine Derivatives as HIV‑1 NNRTIs to Overcome the Highly Resistant Mutant Strains F227L/V106A and K103N/Y181C. J Med Chem. 2022;65(3):2458-2470. View Source
